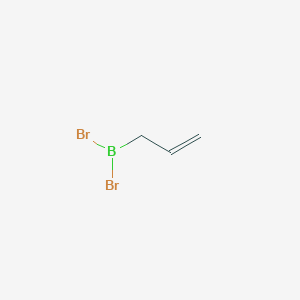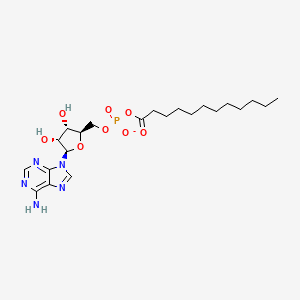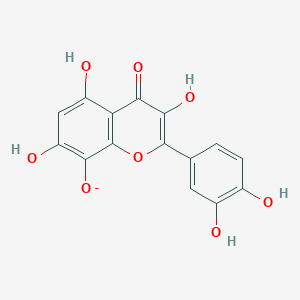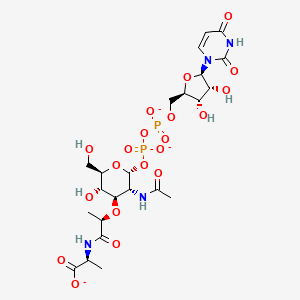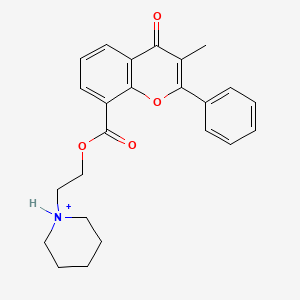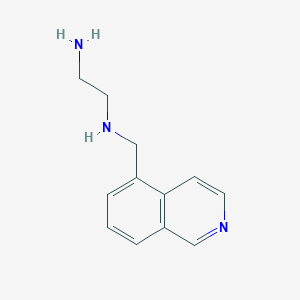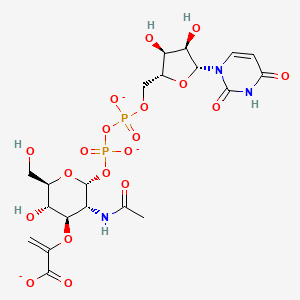
UDP-GlcNAc-pyruvate enol ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-3-O-(1-carboxylatovinyl)-alpha-D-glucosamine(3-) is a UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-) in which the anomeric centre of the glucosamine fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Mechanism
- Enzyme Mechanisms and Biochemical Reactions : UDP-N-acetylenolpyruvylglucosamine reductase (MurB) reduces enolbutyryl-UDP-GlcNAc, a C4 analog of the physiological C3 enolpyruvyl substrate, to UDP-methyl-N-acetylmuramic acid in Escherichia coli, with significant implications in peptidoglycan biosynthesis. The study of this enzyme's mechanism provides insights into bacterial cell wall formation processes (Lees, Benson, Hogle, & Walsh, 1996).
- Structural Analysis of Biosynthetic Enzymes : The enzyme UDP-N-acetylglucosamine (UDP-GlcNAc) enolpyruvyltransferase (MurA) undergoes significant conformational changes upon binding its substrates. This understanding aids in the study of antibiotic resistance mechanisms and substrate-enzyme interactions in bacterial cell wall biosynthesis (Schönbrunn, Svergun, Amrhein, & Koch, 1998).
Crystal Structures and Catalysis
- Understanding Enzyme Catalysis : Crystal structures of Uridine-diphospho-N-acetylglucosamine Pyrophosphorylase from Candida albicans reveal key aspects of the catalytic mechanism and enzyme structure, essential for understanding bacterial and fungal cell wall biosynthesis (Maruyama et al., 2007).
Methodological Advances
- Enzyme Activity Assays : A modified coupled enzyme method was developed for determining the activity of O-linked GlcNAc transferase (OGT). This is pivotal for quantitative analysis of OGT, a key player in glycosylation processes (Zhang, Ren, Li, Ma, & Wang, 2009).
Metabolic and Cellular Functions
- Biosynthesis and Metabolic Regulation : Studies on the biosynthesis of UDP-N-acetylmuramic acid have highlighted the specificity and optimal conditions for enzyme reactions that are foundational in bacterial cell wall synthesis (Gunetileke & Anwar, 1968).
- Cellular Roles and Regulation : The production of UDP-GlcNAc in Lactobacillus casei involves multiple regulation points on its biosynthetic pathway. This has implications in bacterial cell metabolism and potential applications in metabolic engineering (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).
Error Analysis and Assay Development
- Assay Accuracy and Reliability : Critical sources of error in colorimetric assay for UDP-N-acetylglucosamine pyrophosphorylase (UAP) were identified, contributing to more accurate and reliable measurements of UAP activity, vital for studying its role in polymerization processes (Mok & Edwards, 2005).
Eigenschaften
Produktname |
UDP-GlcNAc-pyruvate enol ether |
|---|---|
Molekularformel |
C20H26N3O19P2-3 |
Molekulargewicht |
674.4 g/mol |
IUPAC-Name |
2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate |
InChI |
InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
BEGZZYPUNCJHKP-DBYWSUQTSA-K |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



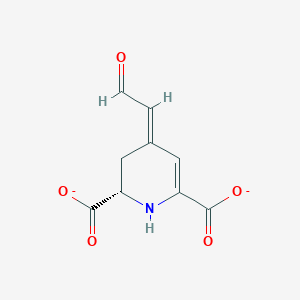
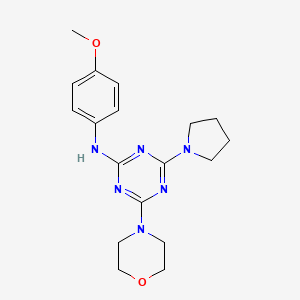
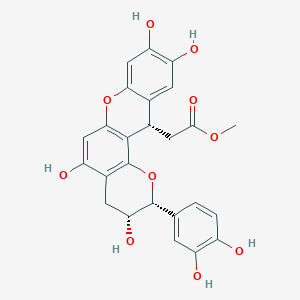
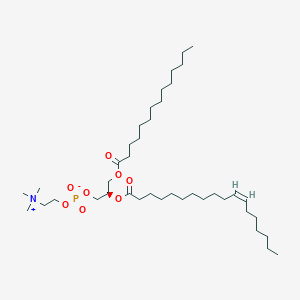
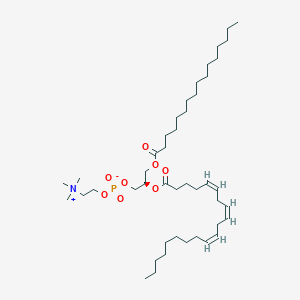
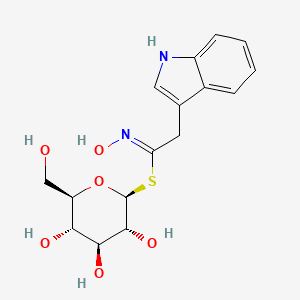
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
